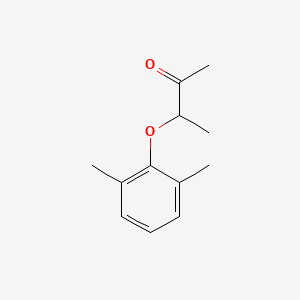

3-(2,6-Dimethylphenoxy)-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a structure similar to “3-(2,6-Dimethylphenoxy)-2-butanone” belong to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as pinacol boronic esters are synthesized using a radical approach . Another method involves the use of metal and non-metal catalysts .Molecular Structure Analysis

The molecular structure of similar compounds involves various functional groups. For instance, “2,3-Dimethylphenyl (2,6-dimethylphenoxy)acetate” has a molecular formula of C18H20O3 .Chemical Reactions Analysis

The chemical reactions of similar compounds involve processes like catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, “2-Phenylethanol” is a combustible liquid that is harmful if swallowed and causes serious eye irritation .Applications De Recherche Scientifique

Synthesis and Material Applications

3-(2,6-Dimethylphenoxy)-2-butanone has been explored in various scientific research contexts, particularly in the synthesis of novel materials and chemicals. One significant application involves the synthesis of thermosetting poly(phenylene ether) containing allyl groups. These materials have been developed through the oxidative coupling copolymerization of 2-allyl-6-methylphenol with 2,6-dimethylphenol, followed by thermal curing. These copolymers exhibit high molecular weight and broad molecular weight distributions, characterized by high thermal stability and unique dielectric properties, making them suitable for advanced material applications (Fukuhara et al., 2004).

Chemical Synthesis and Derivatives

Another research avenue is the preparation of specific chemical derivatives such as 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone. These compounds have been synthesized via a series of chemical reactions starting from 2,6-dimethylphenol. This process involves nitration, reduction, and the Schiemann reaction, leading to compounds potentially useful for synthesizing F-substituted analogies of DDPH (Pei, 2001).

Biochemical Production and Green Chemistry

In the realm of biochemical engineering and green chemistry, there is research focused on the production of 2-butanol and its chemical precursor butanone through biological means. For instance, Saccharomyces cerevisiae has been genetically engineered to produce 2-butanol and butanone by utilizing a B12-dependent dehydratase and a secondary alcohol dehydrogenase, showcasing the potential of microbial systems in producing biofuels and commodity chemicals (Ghiaci et al., 2014).

Moreover, the dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites represents another green chemical synthesis route. This method offers an alternative, environmentally friendly way to produce butanone, a valuable chemical in various industrial applications, by leveraging renewable resources and catalytic processes (Zhang et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,6-dimethylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-6-5-7-9(2)12(8)14-11(4)10(3)13/h5-7,11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOWNECAAOZGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)

![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)

![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)

![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2799808.png)